An In-depth Technical Guide to N3-D-Lys(boc)-oh for Researchers and Drug Development Professionals
An In-depth Technical Guide to N3-D-Lys(boc)-oh for Researchers and Drug Development Professionals
Core Principles and Applications of Nα-azido-Nε-(tert-butoxycarbonyl)-D-lysine
Introduction
N3-D-Lys(boc)-oh, chemically known as (R)-2-azido-6-((tert-butoxycarbonyl)amino)hexanoic acid, is a synthetically modified amino acid derivative of D-lysine. It serves as a crucial building block in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring an azide group at the alpha-carbon (Nα) and a tert-butbutoxycarbonyl (Boc) protecting group on the side-chain amino group (Nε), makes it a versatile tool for bioorthogonal chemistry. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on experimental protocols and quantitative data for researchers and professionals in drug development.
This compound is primarily utilized as a click chemistry reagent. The azide moiety allows for highly specific and efficient conjugation to molecules containing alkyne groups through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] These bioorthogonal reactions are invaluable for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs), and for labeling biomolecules.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of N3-D-Lys(boc)-oh is presented in the table below. These properties are essential for understanding its behavior in various experimental conditions.
| Property | Value | Reference |
| Chemical Formula | C11H20N4O4 | --INVALID-LINK-- |
| Molecular Weight | 272.30 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for this type of compound |
| Solubility | Soluble in organic solvents like DMF, DMSO | General knowledge for protected amino acids |
| Storage | Store at -20°C for long-term stability | General recommendation for azido compounds |
Experimental Protocols
Synthesis of Nα-azido-Nε-Boc-D-lysine
Materials:
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Nε-Boc-D-lysine
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Imidazole-1-sulfonyl azide hydrochloride (or other diazo transfer reagent)
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Copper(II) sulfate pentahydrate (CuSO4·5H2O)
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Potassium carbonate (K2CO3)
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Methanol (MeOH)
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Dichloromethane (CH2Cl2)
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Water (H2O)
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Hydrochloric acid (HCl) for acidification
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Ethyl acetate (EtOAc) for extraction
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Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying
Procedure:
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Dissolution: Dissolve Nε-Boc-D-lysine in a biphasic solvent mixture of water, methanol, and dichloromethane.
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Addition of Reagents: Add a catalytic amount of copper(II) sulfate pentahydrate. Add imidazole-1-sulfonyl azide hydrochloride as the diazo transfer reagent.
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pH Adjustment: Adjust the pH of the mixture to approximately 9 using an aqueous solution of potassium carbonate.
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Reaction: Stir the reaction mixture vigorously at room temperature for 18-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: After the reaction is complete, dilute the mixture with dichloromethane and separate the aqueous phase.
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Extraction: Extract the organic phase with a saturated sodium bicarbonate solution. Combine the aqueous extracts and wash with diethyl ether.
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Acidification and Product Extraction: Acidify the combined aqueous phase to a pH of 2-3 with concentrated HCl. Extract the product with ethyl acetate.
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Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude N3-D-Lys(boc)-oh can be purified by column chromatography on silica gel.
Expected Yield: Yields for diazo transfer reactions on amino acids can range from 60% to 75%.[]
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
N3-D-Lys(boc)-oh can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc chemistry. The azide group is stable under the conditions of Fmoc deprotection (piperidine) and cleavage from the resin (trifluoroacetic acid).
Workflow for SPPS Incorporation:
Caption: Workflow for incorporating N3-D-Lys(boc)-oh into a peptide sequence via Fmoc-SPPS.
Quantitative Parameters for SPPS:
| Parameter | Value/Condition | Notes |
| Resin | Rink Amide or Wang resin | Choice depends on the desired C-terminus (amide or carboxylic acid). |
| Coupling Reagents | HBTU/DIEA or HATU/DIEA | Standard activators for peptide synthesis. |
| Equivalents of Amino Acid | 3-5 equivalents | To ensure complete coupling. |
| Coupling Time | 45-60 minutes | Can be monitored by a Kaiser test. |
| Fmoc Deprotection | 20% piperidine in DMF | Typically a two-step process (e.g., 5 min + 15 min). |
| Cleavage Cocktail | 95% TFA, 2.5% H2O, 2.5% TIS | Trifluoroacetic acid with scavengers to prevent side reactions. |
| Cleavage Time | 2-3 hours | At room temperature. |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient method for conjugating the azido-peptide with an alkyne-containing molecule.
General CuAAC Protocol:
Caption: General experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Typical CuAAC Reaction Conditions:
| Component | Final Concentration | Notes |
| Azido-Peptide | 1 mM | Can be adjusted based on the specific application. |
| Alkyne-Molecule | 1.2 - 2 mM | A slight excess of the alkyne is often used. |
| CuSO4 | 0.1 - 0.25 mM | The copper(II) is reduced in situ to the active copper(I) catalyst. |
| THPTA (ligand) | 0.5 - 1.25 mM | A water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules. |
| Sodium Ascorbate | 5 - 100 mM | A reducing agent to generate and maintain the Cu(I) oxidation state. |
| Solvent | Aqueous buffer (e.g., PBS) | The reaction is bioorthogonal and can be performed in aqueous environments. |
| Reaction Time | 1 - 4 hours | At room temperature. |
| Reaction Yield | > 90% | CuAAC reactions are known for their high efficiency. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is an alternative to CuAAC that does not require a metal catalyst, making it particularly suitable for applications in living systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with azides.
SPAAC Reaction Principle:
Caption: The principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Typical SPAAC Reaction Conditions:
| Parameter | Condition | Notes |
| Reactants | Azido-peptide and a strained alkyne (e.g., DBCO-functionalized molecule) | Typically used in a 1:1 to 1:1.5 molar ratio. |
| Solvent | Physiological buffer (e.g., PBS, pH 7.4) | The reaction is biocompatible. |
| Temperature | 37°C or room temperature | The reaction proceeds readily at physiological temperatures. |
| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific strained alkyne used. |
| Catalyst | None required | This is a key advantage of SPAAC. |
Characterization Data
While specific NMR spectra for N3-D-Lys(boc)-oh were not found in the provided search results, the expected 1H NMR and 13C NMR spectral data can be inferred from the analysis of similar structures like Boc-Lys-OH and other Fmoc-protected amino acids.
Expected 1H NMR (in CDCl3 or MeOD-d4):
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~1.4 ppm: A strong singlet corresponding to the 9 protons of the Boc group.
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~1.5-1.9 ppm: Multiplets from the β, γ, and δ methylene protons of the lysine side chain.
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~3.1 ppm: A multiplet from the ε methylene protons adjacent to the Boc-protected nitrogen.
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~4.2 ppm: A multiplet corresponding to the α-proton.
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Variable (broad singlet): A peak for the carboxylic acid proton.
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Variable (broad singlet): A peak for the NH proton of the Boc group.
Expected 13C NMR (in CDCl3 or MeOD-d4):
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~22-35 ppm: Peaks for the β, γ, and δ carbons of the lysine side chain.
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~28 ppm: A strong peak for the three methyl carbons of the Boc group.
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~40 ppm: A peak for the ε carbon of the lysine side chain.
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~55-60 ppm: A peak for the α-carbon.
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~80 ppm: A peak for the quaternary carbon of the Boc group.
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~156 ppm: A peak for the carbonyl carbon of the Boc group.
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~175 ppm: A peak for the carboxylic acid carbon.
Conclusion
N3-D-Lys(boc)-oh is a powerful and versatile chemical tool for researchers, scientists, and drug development professionals. Its ability to participate in highly efficient and specific click chemistry reactions, combined with its compatibility with standard peptide synthesis methodologies, makes it an invaluable component in the construction of complex and functional biomolecules. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful application of N3-D-Lys(boc)-oh in a variety of research and development settings.
